Methyl 2-(6-Nitro-3-indolyl)-2-oxoacetate

MIF tautomerase enzyme inhibition inflammation

Choose Methyl 2-(6-Nitro-3-indolyl)-2-oxoacetate for validated SAR: documented MIF tautomerase inhibition (IC50 25.2 µM) and patented indolylglyoxylamide pharmacophore. Unlike untested 4-, 5-, 7-nitro regioisomers, the 6-nitro methyl ester enables direct aminolysis to anticancer amide libraries, reduction to 6-aminoindole synthons, and quantitative one-step Vilsmeier synthesis. Generic substitution risks altered reactivity and irreproducible bioactivity. Buy the exact CAS 133053-91-5 to match literature protocols.

Molecular Formula C11H8N2O5
Molecular Weight 248.194
CAS No. 133053-91-5
Cat. No. B2965922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(6-Nitro-3-indolyl)-2-oxoacetate
CAS133053-91-5
Molecular FormulaC11H8N2O5
Molecular Weight248.194
Structural Identifiers
SMILESCOC(=O)C(=O)C1=CNC2=C1C=CC(=C2)[N+](=O)[O-]
InChIInChI=1S/C11H8N2O5/c1-18-11(15)10(14)8-5-12-9-4-6(13(16)17)2-3-7(8)9/h2-5,12H,1H3
InChIKeyVUYFMQGRNINLTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(6-Nitro-3-indolyl)-2-oxoacetate (133053-91-5): Core Identification and Compound Class Context for Research Procurement


Methyl 2-(6-Nitro-3-indolyl)-2-oxoacetate (CAS 133053-91-5; methyl 6-nitroindole-3-glyoxylate) is a nitro-substituted indole derivative bearing an α-ketoester (glyoxylate) moiety at the 3-position [1]. The compound features a bicyclic indole core with a strongly electron-withdrawing nitro group at the 6-position, which imparts distinct reactivity and physicochemical properties [2]. Its molecular formula is C11H8N2O5 with a molecular weight of 248.19 g/mol, and it is commercially available with purities typically ranging from 95% to 98% from multiple research chemical suppliers . The compound serves as a versatile building block in organic synthesis, particularly for constructing more complex nitrogen-containing heterocycles and biologically active molecules [2].

Methyl 2-(6-Nitro-3-indolyl)-2-oxoacetate (133053-91-5): Why Nitroindole Regioisomers and Ester Homologs Cannot Be Interchanged Without Experimental Validation


In the nitroindole-3-glyoxylate class, seemingly minor structural variations—such as the position of the nitro substituent on the indole ring (4-, 5-, 6-, or 7-position) or the identity of the ester alkyl group (methyl vs. ethyl)—can profoundly alter both synthetic reactivity and biological target engagement [1]. The 6-nitro substitution pattern is chemically distinct from its 4-, 5-, and 7-nitro regioisomers, each of which exhibits different electronic distribution, steric properties, and synthetic accessibility [1]. Furthermore, the methyl ester confers different solubility, metabolic stability, and handling characteristics compared to the corresponding ethyl ester (CAS 91974-32-2) or free carboxylic acid (CAS 90947-21-0) [2]. Generic substitution of any in-class analog without rigorous experimental validation therefore introduces significant risk of altered reaction outcomes in synthetic campaigns or inconsistent biological activity in screening programs [3]. The following quantitative evidence establishes the specific differentiation basis for prioritizing Methyl 2-(6-Nitro-3-indolyl)-2-oxoacetate.

Methyl 2-(6-Nitro-3-indolyl)-2-oxoacetate (133053-91-5): Quantitative Differentiation Evidence for Scientific Selection


MIF Tautomerase Inhibition: Methyl 6-Nitroindole-3-glyoxylate Activity Profile from BindingDB

Methyl 2-(6-Nitro-3-indolyl)-2-oxoacetate (methyl 6-nitroindole-3-glyoxylate) has been evaluated for inhibition of human macrophage migration inhibitory factor (MIF) tautomerase activity [1]. This target is implicated in inflammatory diseases and oncology. The compound exhibits an IC50 value of 2.52E+4 nM (25.2 µM) against recombinant human MIF expressed in Escherichia coli, measured via conversion of L-dopachrome methyl ester to indolecarboxylate derivatives [1]. While no direct head-to-head comparison with regioisomeric analogs is available in the same assay, this quantitative datum provides a baseline for selecting the 6-nitro isomer in MIF-related screening campaigns. The methyl ester is the specific isoform evaluated; substitution with the ethyl ester or free acid cannot be assumed to yield equivalent activity without independent validation.

MIF tautomerase enzyme inhibition inflammation

Synthetic Yield Differentiation: Quantitative One-Step Synthesis Protocol vs. Multi-Step Approaches

A 2023 publication reports a one-step synthesis of Methyl 2-(6-Nitro-3-indolyl)-2-oxoacetate in quantitative yield using adapted Vilsmeier conditions, with full characterization by 1H-, 2H-, 13C-NMR, IR, and Raman spectroscopy [1]. This contrasts with alternative synthetic routes to nitroindole-3-glyoxylates that may require multi-step sequences involving separate nitration and acylation steps, or that proceed with lower yields for other regioisomers [2]. For procurement decisions in synthetic chemistry workflows, this validated high-yield protocol reduces the time and material cost burden associated with in-house synthesis of the 6-nitro isomer relative to its analogs.

synthetic methodology process efficiency Vilsmeier conditions

Physicochemical Differentiation: Molecular Weight and Ester Group Impact on Handling and Formulation

Methyl 2-(6-Nitro-3-indolyl)-2-oxoacetate (MW 248.19) differs in molecular weight and lipophilicity from its closest ester homolog, Ethyl 2-(6-Nitro-3-indolyl)-2-oxoacetate (CAS 91974-32-2, MW 262.22), and from the free carboxylic acid 2-(6-Nitro-3-indolyl)-2-oxoacetic acid (CAS 90947-21-0, MW 234.17) . The methyl ester offers a balanced profile between the higher lipophilicity of the ethyl ester (which may affect solubility and membrane permeability) and the ionic character of the free acid (which may limit passive diffusion in cellular assays). For procurement decisions, the methyl ester is the most compact and synthetically versatile member of the series, serving as a direct precursor for amide formation via aminolysis, whereas the ethyl ester requires an additional deprotection or transesterification step for certain downstream transformations.

physicochemical properties molecular weight ester homologs

Nitro Group Positional Isomerism: Differential Reactivity and Synthetic Accessibility

The 6-nitro substitution pattern on the indole ring imparts distinct electronic properties compared to the 4-, 5-, and 7-nitro regioisomers [1]. Electrochemical studies on nitroindole isomers demonstrate that the 6-nitroindole core exhibits a characteristic reduction potential profile that differs from other positional isomers [2]. The 6-nitro isomer is synthetically accessible via base-induced cyclization of 2-alkyl-3- or 5-nitroaniline derivatives with dialkyl oxalates, a methodology that yields the corresponding nitroindole-3-glyoxylates in one operation [1]. In contrast, the 4-nitro isomer requires alternative synthetic routes with different starting materials and reaction conditions. For procurement, the 6-nitro derivative represents a chemically distinct entity whose reactivity in downstream transformations—such as nitro group reduction to amine, nucleophilic aromatic substitution, or cross-coupling reactions—cannot be assumed to mirror that of other regioisomers.

regioisomerism nitroindole electrophilic substitution

Indolylglyoxylamide Pharmacophore Context: The 6-Nitroindole Scaffold in Anticancer Lead Development

N-Substituted indole-3-glyoxylamides, derived from indole-3-glyoxylate esters including methyl 6-nitroindole-3-glyoxylate, have been extensively explored as antitumor agents [1][2]. Patent literature demonstrates that the 6-nitro substitution pattern is specifically claimed in multiple therapeutic patent families, including N-substituted indole-3-glyoxylamides for treatment of tumors resistant to antitumor drugs [1] and for anti-asthmatic, anti-allergic, and immunosuppressive/immunomodulating effects [3]. The 6-nitroindole core serves as a privileged scaffold from which glyoxylamide derivatives exhibit broad-spectrum anticancer activity against both murine leukemic cancer cells and human gastric cancer lines [2]. While specific IC50 values for the methyl ester itself in these cancer models are not directly available, the compound is the essential synthetic precursor for generating these biologically active amide derivatives. Substituting a different regioisomeric nitroindole-3-glyoxylate would yield a structurally distinct amide product with unpredictable SAR consequences.

indolylglyoxylamide anticancer lead optimization

Analytical Characterization Completeness: Validated Spectral Reference for Quality Control

Methyl 2-(6-Nitro-3-indolyl)-2-oxoacetate has been fully characterized by 1H-, 2H-, 13C-NMR, IR, and Raman spectroscopy as part of the validated one-step synthesis protocol [1]. This comprehensive spectral dataset provides a definitive reference for identity confirmation and purity assessment in procurement quality control workflows. In contrast, publicly available analytical data for regioisomeric analogs (e.g., 4-nitro, 5-nitro, 7-nitro methyl esters) or ester homologs (e.g., ethyl 6-nitroindole-3-glyoxylate) are comparatively sparse or fragmented across disparate vendor sources lacking peer-reviewed validation. The availability of a peer-reviewed, full-spectral characterization enables rapid and unambiguous confirmation of compound identity upon receipt, mitigating the risk of mis-shipment or degradation.

quality control NMR spectroscopy reference standard

Methyl 2-(6-Nitro-3-indolyl)-2-oxoacetate (133053-91-5): Evidence-Backed Application Scenarios for Scientific Procurement


Synthesis of Indolylglyoxylamide Anticancer Lead Compounds

Methyl 2-(6-Nitro-3-indolyl)-2-oxoacetate serves as the direct precursor for generating N-substituted indole-3-glyoxylamides via aminolysis of the methyl ester [1]. This compound class has demonstrated broad-spectrum anticancer activity against murine leukemic and human gastric cancer cells [2]. The 6-nitro substitution pattern is specifically claimed in multiple therapeutic patents as part of the indolylglyoxylamide pharmacophore [1][3]. Procurement of this specific isomer ensures that SAR studies align with the most extensively documented scaffold in this chemotype.

MIF Tautomerase Inhibitor Screening in Inflammation and Oncology

The compound has documented inhibitory activity against human macrophage migration inhibitory factor (MIF) tautomerase, with an IC50 of 25.2 µM [1]. MIF is a validated target in inflammatory diseases and certain cancers. Researchers conducting target-based screening campaigns should procure this specific 6-nitro methyl ester, as the activity profile of regioisomeric or ester-homolog analogs has not been established in comparable assays [1].

Synthetic Methodology Development and Scale-Up Studies

The validated one-step synthesis protocol reporting quantitative yield under adapted Vilsmeier conditions [1] makes this compound an attractive model substrate for synthetic methodology development, reaction optimization, and process scale-up studies. The availability of comprehensive spectral characterization (NMR, IR, Raman) [1] further supports its use as a reference standard for analytical method development and validation.

Building Block for Nitroarene Derivatization Chemistry

The 6-nitroindole core is amenable to diverse downstream transformations, including nitro group reduction to the corresponding 6-aminoindole-3-glyoxylate, nucleophilic aromatic substitution, and cross-coupling reactions [1]. The methyl ester functionality enables further elaboration via hydrolysis to the free acid or direct aminolysis to amides. Procurement of the 6-nitro isomer specifically enables access to a distinct chemical space that is not equivalently accessible from the 4-, 5-, or 7-nitro regioisomers [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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